molecular formula C8H5IN2O B3293561 6-iodo-1H-indazole-3-carbaldehyde CAS No. 885518-80-9

6-iodo-1H-indazole-3-carbaldehyde

Cat. No.: B3293561
CAS No.: 885518-80-9
M. Wt: 272.04 g/mol
InChI Key: IXELIHXOKMAQCO-UHFFFAOYSA-N
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Description

6-Iodo-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 6th position and an aldehyde group at the 3rd position of the indazole ring makes this compound a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-1H-indazole-3-carbaldehyde typically involves the iodination of 1H-indazole-3-carbaldehyde. One common method includes the reaction of 1H-indazole-3-carbaldehyde with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 6-azido-1H-indazole-3-carbaldehyde or 6-cyano-1H-indazole-3-carbaldehyde can be formed.

    Oxidation Products: 6-Iodo-1H-indazole-3-carboxylic acid.

    Reduction Products: 6-Iodo-1H-indazole-3-methanol.

Scientific Research Applications

6-Iodo-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including kinase inhibitors and other therapeutic agents.

    Medicine: It is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-iodo-1H-indazole-3-carbaldehyde largely depends on its application and the specific biological target. In medicinal chemistry, the compound may act as a precursor to kinase inhibitors, which function by inhibiting specific kinases involved in disease pathways. The aldehyde group can form covalent bonds with nucleophilic sites on target proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

    1H-Indazole-3-carbaldehyde: Lacks the iodine atom at the 6th position, making it less reactive in certain substitution reactions.

    6-Bromo-1H-indazole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and biological activity.

    6-Chloro-1H-indazole-3-carbaldehyde: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.

Uniqueness: 6-Iodo-1H-indazole-3-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of complex molecules. The iodine atom also imparts distinct electronic and steric properties, influencing the compound’s behavior in various chemical and biological contexts.

Properties

IUPAC Name

6-iodo-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXELIHXOKMAQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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